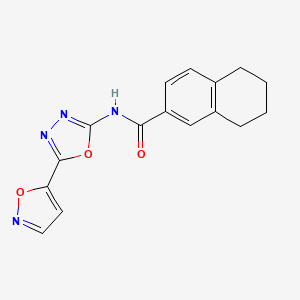
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes an isoxazole ring, an oxadiazole ring, and a tetrahydronaphthalene moiety
Mechanism of Action
Mode of Action
Compounds with an isoxazole core have been shown to exhibit potent binding activities with various targets .
Biochemical Pathways
Isoxazole derivatives have been shown to have a wide spectrum of biological activities and therapeutic potential .
Result of Action
Compounds with an isoxazole core have been shown to exhibit remarkable anti-proliferative activity against certain cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multiple steps, starting with the construction of the isoxazole and oxadiazole rings. Common synthetic routes include:
Isoxazole Synthesis: This can be achieved through the cyclization of hydroxylamine derivatives with β-keto esters or β-diketones under acidic or basic conditions.
Oxadiazole Synthesis: The oxadiazole ring can be formed by cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Coupling Reaction: The final step involves the coupling of the isoxazole and oxadiazole rings with the tetrahydronaphthalene moiety, often using coupling agents like carbodiimides or coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, in acidic or neutral conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF (tetrahydrofuran).
Substitution: Amines, alcohols, in polar aprotic solvents like DMSO (dimethyl sulfoxide) or DMF (dimethylformamide).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols, amines, or aldehydes.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases. Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Isoxazole Derivatives: Other compounds containing the isoxazole ring, such as isoxazole-5-carboxylic acid.
Oxadiazole Derivatives: Compounds with the oxadiazole ring, like 1,3,4-oxadiazole-2-thiol.
Tetrahydronaphthalene Derivatives: Related compounds with the tetrahydronaphthalene moiety, such as tetrahydronaphthalene-2-carboxylic acid.
Uniqueness: N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and biological activity make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-14(12-6-5-10-3-1-2-4-11(10)9-12)18-16-20-19-15(22-16)13-7-8-17-23-13/h5-9H,1-4H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBUEOZQKHUJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














